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molecular formula C12H18BNO2 B1270774 3-Aminophenylboronic acid pinacol ester CAS No. 210907-84-9

3-Aminophenylboronic acid pinacol ester

Cat. No. B1270774
M. Wt: 219.09 g/mol
InChI Key: YMXIIVIQLHYKOT-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

To a solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (30 g, 137 mmol, 1.0 equiv) in THF (300 ml) was added triethylamine (58 ml, 410 mmol, 3.0 equiv) and ethyl isocyanate (16.3 ml, 205 mmol, 1.5 equiv). The reaction was warmed to 60° C. for 2 hours. The reaction was cooled to room temperature and diluted with diethyl ether (600 ml). The precipitate was filtered and solid was washed with diethylether to afford desired product 34 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=2)[NH2:12])[O:3]1.C(N(CC)CC)C.[CH2:24]([N:26]=[C:27]=[O:28])[CH3:25]>C1COCC1.C(OCC)C>[CH2:24]([NH:26][C:27]([NH:12][C:11]1[CH:13]=[CH:14][CH:15]=[C:9]([B:4]2[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]2)[CH:10]=1)=[O:28])[CH3:25]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(N)C=CC1)C
Name
Quantity
58 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.3 mL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
solid was washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)NC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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